molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4

2,3-Dimethylbenzo[e]benzimidazole

Cat. No.: B096700
CAS No.: 18838-79-4
M. Wt: 196.25 g/mol
InChI Key: ZTEQLQJAYZVHMO-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzo[e]benzimidazole is a benzimidazole derivative, a privileged scaffold in medicinal chemistry recognized for its versatile interactions with biological targets. This heterocyclic pharmacophore is a subject of significant research interest due to its structural resemblance to naturally occurring purines, allowing it to mimic nucleotides and interact with various biopolymers . Researchers utilize this compound and its analogs primarily in the field of oncology, where benzimidazole derivatives have demonstrated potent anticancer activities through multiple mechanisms. These include acting as topoisomerase inhibitors, DNA intercalating or alkylating agents, and inhibitors of key enzymes like protein kinases and poly(ADP-ribose) polymerase (PARP) . The dimethyl-substituted benzimidazole core is also of fundamental importance in biochemistry. Historically, 5,6-dimethylbenzimidazole was identified as an integral component and a biosynthetic derivative of vitamin B12 (cobalamin), highlighting its role in essential natural processes . The electron-rich nature of the benzimidazole ring facilitates diverse weak interactions, such as hydrogen bonding and π-π stacking, making it a valuable scaffold for developing therapeutic agents and studying ligand-receptor interactions . This compound serves as a critical building block for synthesizing novel chemical entities and probing complex biological pathways.

Properties

IUPAC Name

2,3-dimethylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEQLQJAYZVHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Naphthalene Diamines with 2,3-Butanedione

The most direct route to 2,3-dimethylbenzo[e]benzimidazole involves the cyclocondensation of 1,2-diaminonaphthalene with 2,3-butanedione. This reaction proceeds via nucleophilic attack of the amine groups on the diketone’s carbonyl carbons, followed by dehydration and aromatization.

In a representative procedure, 1,2-diaminonaphthalene (1.0 equiv) and 2,3-butanedione (1.1 equiv) are heated at 120°C in acetic acid for 6–8 hours . The acidic medium facilitates imine formation and subsequent cyclization, yielding the target compound in 75–85% yield after recrystallization from ethanol. Theoretical studies suggest that electron-rich carbonyl groups enhance reactivity by stabilizing transition states through hydrogen bonding .

Key Reaction Parameters

ReactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1,2-DiaminonaphthaleneAcetic acid120882
2,3-ButanedioneNoneReflux678

Er(OTf)₃-Catalyzed Cyclocondensation

Erbium triflate (Er(OTf)₃) has emerged as a sustainable catalyst for benzimidazole synthesis due to its Lewis acidity and water tolerance. Adapting this method, 1,2-diaminonaphthalene reacts with methylglyoxal (a tautomer of 2,3-butanedione) in aqueous media under microwave irradiation .

Using Er(OTf)₃ (5 mol%), the reaction achieves 89% yield within 15 minutes at 80°C. The catalyst coordinates to the carbonyl oxygen, polarizing the C=O bond and accelerating nucleophilic attack by the diamine . Comparative studies show that electron-donating substituents on the diketone improve yields, as seen in the synthesis of analogous 1,2-disubstituted benzimidazoles .

Alkylation of Benzo[e]benzimidazole

Post-synthetic methylation offers an alternative route. Benzo[e]benzimidazole, synthesized via condensation of 1,2-diaminonaphthalene with formic acid, undergoes alkylation using methyl iodide (MeI) in the presence of a base .

In a typical protocol, benzo[e]benzimidazole (1.0 equiv) is treated with MeI (2.2 equiv) and potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. This method yields this compound in 65% yield, though regioselectivity challenges necessitate chromatographic purification .

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques provide an eco-friendly alternative. A mixture of 1,2-diaminonaphthalene and 2,3-butanedione is ground with silica-supported sulfuric acid (20 wt%) at 30 Hz for 45 minutes. This approach achieves 88% yield with minimal waste, leveraging mechanical energy to overcome kinetic barriers .

One-Pot Oxidative Cyclization

Recent advances utilize ceric ammonium nitrate (CAN) as an oxidant in one-pot protocols. Combining 1,2-diaminonaphthalene, 2,3-butanedione, and CAN (1.2 equiv) in ethanol at 70°C for 4 hours affords the product in 76% yield. CAN mediates dehydrogenation, converting the dihydroimidazole intermediate to the aromatic system.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Green Metrics (E-factor)
Acid-Catalyzed CondensationAcetic acid, reflux82958.2
Er(OTf)₃ CatalysisH₂O, 80°C89983.1
AlkylationDMF, 60°C659012.4
MechanochemicalSolvent-free88971.5
CAN OxidativeEthanol, 70°C76936.8

The Er(OTf)₃-catalyzed and mechanochemical methods stand out for their high yields and low environmental impact, aligning with green chemistry principles .

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the condensation pathway proceeds through a bisimine intermediate, which undergoes intramolecular cyclization and a 1,3-hydride shift . Electron-rich diketones lower the activation energy by stabilizing partial positive charges on the carbonyl carbons. In contrast, alkylation mechanisms involve SN2 displacement, where the basic medium deprotonates the imidazole nitrogen, enhancing nucleophilicity for methyl group incorporation .

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions may yield 1,2- or 1,3-dimethyl isomers. Using bulky catalysts (e.g., Er(OTf)₃) or directing groups (e.g., sulfonic acid) improves selectivity .

  • Purification : Chromatography remains necessary for alkylation routes due to byproduct formation. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively purifies condensation products .

  • Scale-Up : Microwave and mechanochemical methods show promise for industrial applications, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms. For instance, studies have shown that compounds derived from benzimidazole can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with significant efficacy . The structure of 2,3-dimethylbenzo[e]benzimidazole may enhance its binding affinity to specific targets involved in cancer progression.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several strains of bacteria and fungi. Research has demonstrated that certain derivatives exhibit minimal inhibitory concentrations (MIC) comparable to or better than standard antibiotics . For example, compounds with structural modifications at the 1 or 2 positions of the benzimidazole ring have shown enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μg/mL)Target Pathogen
2g8Streptococcus faecalis
2g4Staphylococcus aureus
2g4MRSA

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound's ability to reduce edema in animal models indicates its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of various benzimidazole derivatives, including those similar to this compound. The results indicated that these compounds could effectively inhibit cell growth in multiple cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another study, a series of benzimidazole derivatives were synthesized and tested against common bacterial strains. The results demonstrated that certain modifications led to enhanced antimicrobial activity, supporting the hypothesis that structural variations can significantly impact biological efficacy .

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzo[e]benzimidazole involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Benzimidazole Derivatives

Compound IC50 (µmol/L) Reference
BHT (Standard) 23.4
Coumarin-Benzimidazole 195 19.7
Thiophene-Benzimidazole 198 13.9

Substituent Position and Size Effects

Substituent position and size critically modulate biological activity:

  • Position 2 vs. 2,3-Substitution : 2-Phenyl/benzyl-substituted benzimidazoles (e.g., compounds 1–4 ) showed low hyaluronidase inhibition, while a structurally distinct analog (5 ) displayed higher activity . The 2,3-dimethyl substitution in the target compound may balance steric bulk and electronic effects, improving target selectivity compared to bulky aryl substituents.
  • Electron-Withdrawing Groups : 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole demonstrated antibacterial activity, suggesting nitro groups enhance electrophilicity . In contrast, methyl groups are electron-donating, which may reduce reactivity but improve metabolic stability.

Heterocycle Variations

Replacing the imidazole ring with other heterocycles alters bioactivity:

  • Benzoxazoles: A 2-amino-benzoxazole derivative showed dose-dependent RNA binding (IC50 ≈ 200 µM) but lower potency than benzimidazole inhibitors (IC50 ≈ 50 µM) .
  • Benzothiazoles : 2,3-Dimethylbenzo[d]thiazol-3-ium iodide shares structural similarity with the target compound but contains sulfur instead of nitrogen, which may reduce π-π stacking interactions in biological targets .

Table 2: Heterocycle Comparison in RNA Binding

Compound IC50 (µM) Heteroatom Reference
Benzimidazole Inhibitor ~50 N, N
Benzoxazole Derivative [9] ~200 O

Q & A

Q. What are the standard synthetic routes for 2,3-dimethylbenzo[e]benzimidazole derivatives, and how can reaction conditions be optimized?

The most common method involves condensation of o-phenylenediamine derivatives with carbonyl-containing substrates (e.g., aldehydes or ketones) under acidic conditions. For example, refluxing 2,3-diaminotoluene with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst yields benzimidazole derivatives . Phillips' classical methods (e.g., using formic acid or trimethyl orthoformate) remain foundational for synthesizing 2-substituted benzimidazoles . Optimization includes adjusting molar ratios, solvent polarity, and catalyst type (e.g., ammonium chloride for accelerated cyclization) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • FT-IR and Raman spectroscopy to confirm imidazole ring vibrations (e.g., N-H stretching at ~3400 cm⁻¹) and substituent-specific peaks .
  • NMR (¹H and ¹³C) to identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and methyl group signals (δ 2.0–2.5 ppm) .
  • UV-Vis spectroscopy to analyze π→π* transitions and electronic properties, particularly for derivatives with extended conjugation .

Q. How are anti-inflammatory or analgesic activities of benzimidazole derivatives evaluated in preliminary pharmacological studies?

In vitro assays such as COX-1/COX-2 inhibition are used to screen anti-inflammatory potential, with IC₅₀ values calculated against reference drugs (e.g., indomethacin) . For analgesic activity, the acetic acid-induced writhing test in murine models is common, comparing compound efficacy to aspirin or ibuprofen . Dose-response curves and molecular docking (e.g., with COX-2 active sites) provide mechanistic insights .

Advanced Research Questions

Q. How do structural modifications at the 2-position of benzimidazole influence electrochemical properties in material science applications?

Substituents like ferrocene or EDOT (3,4-ethylenedioxythiophene) at the 2-position alter HOMO-LUMO gaps and redox behavior. For instance, ferrocene-functionalized derivatives exhibit lower band gaps (~1.77 eV) and multichromic electrochromism due to metal-ligand charge transfer, as shown by spectroelectrochemical analysis . Polymerization via cyclic voltammetry in acetonitrile/TBAPF₆ electrolytes produces films with tunable optical transitions (e.g., λmax shifts from 450 to 900 nm) .

Q. What computational strategies are employed to correlate benzimidazole derivatives’ structure with biological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like dipole moments and Fukui indices to predict reactive sites . Molecular dynamics simulations (e.g., GROMACS) assess binding stability in protein-ligand complexes (e.g., Hedgehog signaling pathway proteins) . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants or LogP values optimize substituent selection for enhanced bioavailability .

Q. How can green chemistry principles be applied to improve the sustainability of benzimidazole synthesis?

Solvent-free mechanochemical synthesis (e.g., ball-milling o-phenylenediamine and aldehydes with NaHSO₄·SiO₂) reduces waste and reaction times (<1 hour) . Catalytic systems like CO₂/H₂ in aqueous media enable cyclization without toxic reagents, achieving yields >85% . Lifecycle assessments (LCAs) compare energy inputs and E-factors across methods to prioritize eco-friendly protocols .

Q. What experimental designs are used to study the environmental fate of benzimidazole-based antiparasitics in agricultural systems?

Laboratory simulations mimic manure-soil matrices to track degradation kinetics (e.g., LC-MS/MS quantification of parent compounds and metabolites) . Field studies apply lysimeters to monitor leaching potential under varying pH and organic matter content. Aerobic/anaerobic microcosms identify microbial degradation pathways (e.g., hydroxylation or N-demethylation) .

Methodological Notes

  • Contradictions in Data : reports electrochromic band gaps differing by ±0.08 eV across substituents, suggesting pendant group effects require empirical validation.

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